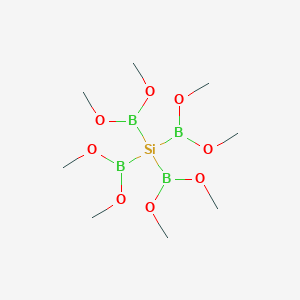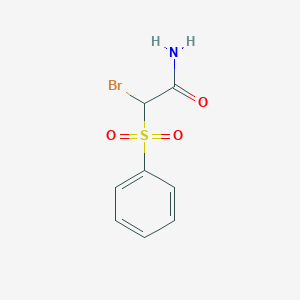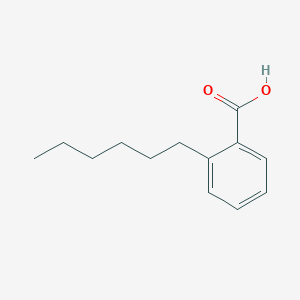
Carbamic chloride, ethyl(2-propoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic chloride, ethyl(2-propoxyphenyl)- is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate functional group, which is derived from carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(2-propoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of an appropriate amine with phosgene or a phosgene equivalent, such as triphosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:
[ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NH-COCl} + \text{HCl} ]
In this case, the amine used would be ethyl(2-propoxyphenyl)amine, leading to the formation of carbamic chloride, ethyl(2-propoxyphenyl)-.
Industrial Production Methods
Industrial production of carbamic chloride, ethyl(2-propoxyphenyl)- often involves large-scale synthesis using automated systems to handle the toxic reagents safely. The process may include steps such as purification and distillation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic chloride, ethyl(2-propoxyphenyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carbamic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Aminolysis: Requires the presence of an amine, often conducted at room temperature or slightly elevated temperatures.
Alcoholysis: Involves the use of alcohols, sometimes in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces carbamic acid and hydrochloric acid.
Aminolysis: Produces ureas.
Alcoholysis: Produces carbamates.
Applications De Recherche Scientifique
Carbamic chloride, ethyl(2-propoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of carbamic chloride, ethyl(2-propoxyphenyl)- involves its reactivity with nucleophiles, such as amines and alcohols. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic species. This reactivity is central to its use in the synthesis of ureas and carbamates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic chloride, methyl(2-propoxyphenyl)-
- Carbamic chloride, ethyl(2-methoxyphenyl)-
- Carbamic chloride, ethyl(2-chlorophenyl)-
Uniqueness
Carbamic chloride, ethyl(2-propoxyphenyl)- is unique due to the presence of the 2-propoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other carbamic chlorides and influences its applications in various fields.
Propriétés
Numéro CAS |
59732-08-0 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
N-ethyl-N-(2-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C12H16ClNO2/c1-3-9-16-11-8-6-5-7-10(11)14(4-2)12(13)15/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
DQTVHELSOVTKDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1N(CC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)

![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)

![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)

![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)

![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
